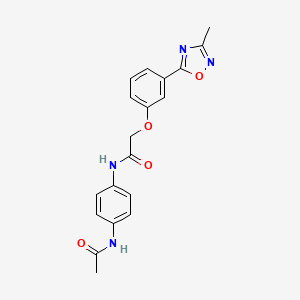![molecular formula C26H30N4O B7704687 4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704687.png)
4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves binding to a specific protein target. This binding results in inhibition of the target protein's activity, leading to downstream effects on cellular processes. The exact mechanism by which this occurs is still being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide have been investigated in vitro and in vivo. In vitro studies have shown that this compound has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that it can reduce inflammation in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments include its specificity for a particular protein target and its anti-inflammatory properties. However, there are also limitations to its use. It may not be effective in all disease models, and its mechanism of action is still being studied.
Direcciones Futuras
There are several future directions for research on 4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. These include further investigation into its mechanism of action, exploration of its potential applications in treating specific diseases, and optimization of its synthesis method to improve yield and purity. Additionally, studies could be conducted to investigate potential side effects and toxicity of this compound.
Métodos De Síntesis
The synthesis of 4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves a multistep process. First, 1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid is reacted with tert-butylamine to form the corresponding amide. This amide is then reacted with 4-bromo-N-(2-chloroethyl)benzamide to produce the final product. This synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has potential applications in scientific research. It has been found to have activity against a specific protein target, making it a potential tool for studying the function of this protein. Additionally, it has been shown to have anti-inflammatory properties, which could be useful in studying the role of inflammation in various disease states.
Propiedades
IUPAC Name |
4-tert-butyl-N-[7-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O/c1-16(2)15-30-24-21(14-19-8-7-17(3)13-22(19)27-24)23(29-30)28-25(31)18-9-11-20(12-10-18)26(4,5)6/h7-14,16H,15H2,1-6H3,(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVIEMDTQPEWLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=NN3CC(C)C)NC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


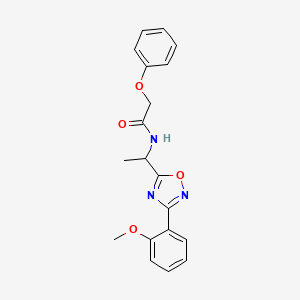
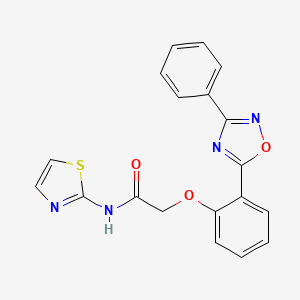
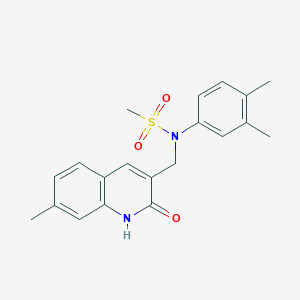
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7704666.png)

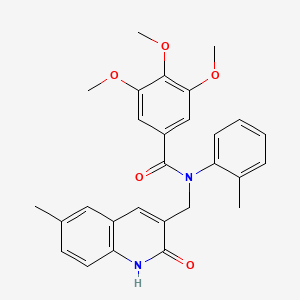

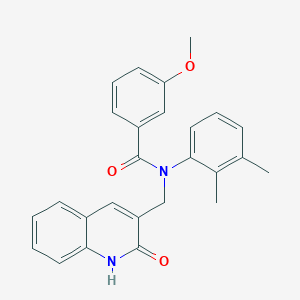
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704709.png)
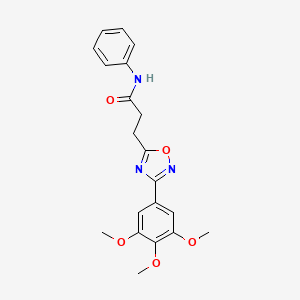
![3-(3-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704722.png)
